Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate
Overview
Description
Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate is an organic compound with the molecular formula C11H12ClNO5. It is a derivative of benzoic acid and features a nitro group, a chloro group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient coupling agents, solvents, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 2-[(4-chloro-3-aminobenzoyl)amino]acetate.
Substitution: Ethyl 2-[(4-substituted-3-nitrobenzoyl)amino]acetate.
Hydrolysis: 2-[(4-chloro-3-nitrobenzoyl)amino]acetic acid.
Scientific Research Applications
Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-chloro-3-aminobenzoyl)amino]acetate: A reduction product with similar structural features but different chemical properties.
Ethyl 2-[(4-bromo-3-nitrobenzoyl)amino]acetate: A similar compound with a bromo group instead of a chloro group.
Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate: A similar compound with a propanoate ester group instead of an acetate ester group.
Uniqueness
Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate is unique due to the presence of both a nitro group and a chloro group on the benzoyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields .
Properties
IUPAC Name |
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O5/c1-2-19-10(15)6-13-11(16)7-3-4-8(12)9(5-7)14(17)18/h3-5H,2,6H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAYMAONOUOAOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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